- A novel synthesis of spironolactone. An application of the hydroformylation reaction, Journal of Organic Chemistry, 1989, 54(21), 5180-2
Cas no 976-70-5 (6,7-Dihydrocanrenone)
6,7-Dihydrocanrenone structure
Product Name:6,7-Dihydrocanrenone
CAS-Nr.:976-70-5
MF:C22H30O3
MW:342.471807003021
CID:886562
PubChem ID:101931
Update Time:2024-10-25
6,7-Dihydrocanrenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-oxopregn-4-ene-21,17alpha-carbolactone
- 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- 17&beta
- 17β
- 6,7-Dihydrocanrenone
- 20-spirox-4-ene-3,20-dione
- 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone
- spirolactone
- 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone
- 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone
- SC 5233
- 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
- 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone
- 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone
- 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone
- 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone
- omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone
- 4-17-00-06330 (Beilstein Handbook Reference)
- BBL033693
- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
- EC 213-552-4
- 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE
- EINECS 213-552-4
- DTXSID10875403
- NCGC00246184-03
- 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone
- AB00829008-05
- 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE
- 976-70-5
- HMS2878M21
- SMR000539898
- UNII-3N8TCN29OP
- 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE
- 3N8TCN29OP
- NCGC00246184-01
- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- CHEMBL400534
- STK801875
- (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione
- (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
- SC-5233
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
- spriolactone
- 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE
- BRN 0043765
- MLS001164723
- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- SPIRONOLACTONE IMPURITY C [EP IMPURITY]
- (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE
- VS-12223
- AKOS005622474
- NS00008961
- SCHEMBL18218188
-
- Inchi: 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
- InChI-Schlüssel: UWBICEKKOYXZRG-WNHSNXHDSA-N
- Lächelt: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
Berechnete Eigenschaften
- Genaue Masse: 342.21949481g/mol
- Monoisotopenmasse: 342.21949481g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 0
- Komplexität: 679
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 43.4Ų
Experimentelle Eigenschaften
- Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 165 ºC
- Siedepunkt: 522.8±50.0 °C at 760 mmHg
- Flammpunkt: 228.9±30.2 °C
- Löslichkeit: Leicht löslich (9,9e-3 g/l) (25°C),
- Dampfdruck: 0.0±1.4 mmHg at 25°C
6,7-Dihydrocanrenone Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Store at recommended temperature
6,7-Dihydrocanrenone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D448720-10mg |
6,7-Dihydrocanrenone |
976-70-5 | 10mg |
$ 221.00 | 2023-09-07 | ||
| TRC | D448720-100mg |
6,7-Dihydrocanrenone |
976-70-5 | 100mg |
$ 1669.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
Spironolactone Related Compound C |
976-70-5 | 30mg |
¥13902.14 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |
Spironolactone Related Compound C |
976-70-5 | 50mg |
¥5944.08 | 2024-12-26 | ||
| Key Organics Ltd | VS-12223-0.5g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 0.5g |
£474.00 | 2025-02-08 | |
| Key Organics Ltd | VS-12223-1g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 1g |
£763.00 | 2025-02-08 | |
| Key Organics Ltd | VS-12223-5g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 5g |
£2861.00 | 2025-02-08 | |
| A2B Chem LLC | AW54629-10mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 10mg |
$333.00 | 2024-07-18 | ||
| A2B Chem LLC | AW54629-100mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 100mg |
$1719.00 | 2024-07-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
976-70-5 | 30MG |
¥21175.73 | 2023-01-05 |
6,7-Dihydrocanrenone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 25 °C
Referenz
- The Baeyer-Villiger oxidation of ketones and aldehydes, Organic Reactions (Hoboken, 1993, (1993),
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- 3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones, Federal Republic of Germany, , ,
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactones, Tetrahedron Letters, 1980, 21(1), 11-14
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- 17α-(2-Carboxyethyl)-17β-hydroxy-4-androsten-3-one lactone, Romania, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- An improved aldactone synthesis, Glasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- 17β-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone, Netherlands, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tempo , Sodium hypochlorite , Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
Referenz
- Method for synthesis of spironolactone intermediate Canrenone, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
Referenz
- Method for synthesis of testosterone lactone as Spironolactone intermediate, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide , Water ; rt → 150 °C; 3 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referenz
- Method for synthesizing steroid compound, canrenone and spirolactone, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Antiandrogenic activity of some steroid spirolactones, Khimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental Microsomes, Journal of Medicinal Chemistry, 1995, 38(22), 4518-28
Herstellungsverfahren 14
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- 3-(17β-Hydroxy-3-oxoandrost-4-en-17α-yl)propiolactone, Japan, , ,
Herstellungsverfahren 16
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Lactonization at the 17β-position of steroids, Synthesis, 1980, (4), 289-91
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactones, Journal of the American Chemical Society, 1980, 102(4), 5004-11
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- 3-(17β-Hydroxyandrost-4-en-3-on-17α-yl)propiolactone, Japan, , ,
6,7-Dihydrocanrenone Raw materials
- 17beta-Hydroxy-17-(3-hydroxypropyl)androst-4-ene-4-one
- Spironolactone Impurity 20
- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone
- Spiro[androst-4-ene-17,1'-cyclobutane]-2',3-dione, (17β)-
6,7-Dihydrocanrenone Preparation Products
6,7-Dihydrocanrenone Verwandte Literatur
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Spironolactone und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Steroidlactone Spironolactone und Derivate
976-70-5 (6,7-Dihydrocanrenone) Verwandte Produkte
- 302-23-8(Progesterone Acetate)
- 360-70-3(Nandrolone decanoate)
- 434-05-9(Metenolone acetate)
- 976-71-6(Canrenone)
- 1045-69-8(Testosterone acetate)
- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)
- 303-42-4(Metenolone enanthate)
- 57-85-2(Testosterone propionate)
- 71-58-9(Medroxyprogesterone acetate)
- 13832-70-7(Stearyl glycyrrhetinate)
Empfohlene Lieferanten
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge